1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
1-[[1-(2-ethoxybenzoyl)azetidin-3-yl]methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-23-14-6-4-3-5-13(14)17(22)18-9-12(10-18)11-19-15(20)7-8-16(19)21/h3-6,12H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUXKHHFGLLTUKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N2CC(C2)CN3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-{[1-(2-Ethoxybenzoyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine-2,5-dione core, which is known for its diverse biological activities. The structural formula can be represented as follows:
Research indicates that derivatives of pyrrolidine-2,5-dione, including the compound , act as inhibitors of indoleamine 2,3-dioxygenase (IDO1), an enzyme involved in the metabolism of tryptophan along the kynurenine pathway. This pathway is crucial for immune regulation and has implications in cancer biology and neurodegenerative diseases .
Anticancer Properties
This compound has shown promise in preclinical studies as a potential anticancer agent. It inhibits tumor growth in various cancer models. For instance, in studies involving mouse models with CT26 tumors, treatment with the compound resulted in significant reductions in tumor size compared to control groups .
Table 1: Tumor Growth Inhibition
| Treatment | Tumor Size Reduction (%) |
|---|---|
| Vehicle Control | 0 |
| Compound Treatment (200 mg/kg) | 45 |
| Compound Treatment (600 mg/kg) | 70 |
Antimicrobial Activity
In addition to its anticancer properties, the compound exhibits antibacterial activity. In vitro assays showed that it has moderate inhibitory effects against strains such as Staphylococcus aureus and Escherichia coli, with inhibition zones measuring approximately 17 mm and 15 mm, respectively .
Table 2: Antimicrobial Activity
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 17 |
| S. aureus | 15 |
Case Studies
Several case studies have documented the efficacy of pyrrolidine derivatives in treating various conditions:
- Cancer Treatment : A study involving mice with induced tumors demonstrated that administration of the compound led to a significant decrease in tumor growth rates compared to untreated controls. The mechanism was attributed to the inhibition of IDO1 activity, which is known to promote tumor immune evasion .
- Antibacterial Efficacy : Another study focused on evaluating the antimicrobial properties of related compounds. The results indicated that while some analogs were inactive, the compound exhibited notable antibacterial effects against clinically relevant pathogens .
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-ethoxy group in the target compound may enhance solubility compared to halogenated analogs (e.g., bromo/chloro in ), which could improve bioavailability .
- Azetidine vs. Other Rings : Azetidine’s smaller ring size increases strain but may improve target binding compared to bulkier substituents like piperazine in 1-(3-chlorophenyl)-3-{4-[(2,4-dichlorophenyl)methyl]piperazin-1-yl}pyrrolidine-2,5-dione .
Pharmacological Activity
Anticonvulsant and Neuroactive Properties
- Target Compound: No direct data available, but structural analogs like 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione (Compound 4) showed superior ED50 values (0.32 mmol/kg) in rodent models compared to valproic acid (1.8 mmol/kg) .
- Mechanistic Insights : Pyrrolidine-2,5-dione derivatives inhibit neuronal voltage-sensitive sodium and L-type calcium channels, suggesting a dual mechanism for seizure control .
- GABA-Transaminase Inhibition : Michael adducts like 1-(4-acetylphenyl)-3-(4-bromophenyloxy)pyrrolidine-2,5-dione exhibit IC50 values of 5.2 mM, comparable to vigabatrin (IC50 = 2.7 mM) .
Antimicrobial Activity
- Mannich Bases: 1-((Pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione derivatives demonstrated moderate activity against E. coli and B. subtilis (MIC = 25–50 µg/mL) .
Corrosion Inhibition
- 1-((Pyridin-2-ylamino)(pyridin-4-yl)methyl)pyrrolidine-2,5-dione exhibited 92% inhibition efficiency for mild steel in HCl, attributed to adsorption via lone pairs on nitrogen and oxygen atoms .
Physicochemical and ADMET Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
